molecular formula C18H14F6FeP- B12058343 Cyclopentadienyl(fluorene)iron hexafluorophosphate

Cyclopentadienyl(fluorene)iron hexafluorophosphate

Cat. No.: B12058343
M. Wt: 431.1 g/mol
InChI Key: GRBNYBMVHKVOAY-UHFFFAOYSA-N
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Description

Cyclopentadienyl(fluorene)iron(II) hexafluorophosphate is a cationic iron complex with a cyclopentadienyl (Cp) ligand and a fluorene-derived aromatic ligand, coordinated to an iron(II) center. The counterion, hexafluorophosphate (PF₆⁻), ensures solubility in polar organic solvents. This compound is widely utilized as a photoinitiator in photoresist formulations due to its sensitivity to visible light, particularly at 532 nm . It is synthesized by ligand-exchange reactions, often involving iron(II) salts and substituted cyclopentadienyl precursors, and is spin-coated onto substrates for microfabrication applications .

Key properties include:

  • Molecular formula: C₁₈H₁₅F₆FeP (based on analogous structures).
  • Applications: Photolithography, 3D micro/nanostructure fabrication , and photocross-linking in polymer synthesis .
  • Thermal stability: Pre-baking at ~91°C for 1 hour without decomposition .

Properties

Molecular Formula

C18H14F6FeP-

Molecular Weight

431.1 g/mol

InChI

InChI=1S/C13H9.C5H5.F6P.Fe/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12;1-2-4-5-3-1;1-7(2,3,4,5)6;/h1-9H;1-5H;;/q;;-1;

InChI Key

GRBNYBMVHKVOAY-UHFFFAOYSA-N

Canonical SMILES

C1=C[C]2[CH][C]3C=CC=C[C]3[C]2C=C1.[CH]1[CH][CH][CH][CH]1.F[P-](F)(F)(F)(F)F.[Fe]

Origin of Product

United States

Preparation Methods

Ligand Preparation and Iron Coordination

Cyclopentadienyl and fluorene ligands are pre-synthesized or commercially sourced. Cyclopentadienyl radicals (C₅H₅·) are generated through thermal cracking of dicyclopentadiene, while fluorene (C₁₃H₁₀) is purified via recrystallization. Iron coordination is achieved by reacting iron(II) chloride with the ligands in a tetrahydrofuran (THF) or dichloromethane (DCM) solvent under inert atmosphere. Stoichiometric ratios of 1:1:1 (Fe:Cp:fluorene) ensure complete complexation, with reaction temperatures maintained at 0–25°C to prevent oxidation.

Intermediate Isolation

The cationic intermediate [CpFeFluorene]⁺ is isolated as a chloride salt by precipitation with diethyl ether. Yield optimization (≥85%) requires rigorous exclusion of moisture and oxygen, as Fe(II) complexes are prone to hydrolysis and redox degradation.

Hexafluorophosphate Anion Incorporation

Anion exchange replaces the chloride counterion with PF₆⁻. This step leverages methodologies from sodium/lithium hexafluorophosphate syntheses, adapted for organometallic systems.

Metathesis Reaction

A saturated aqueous solution of NH₄PF₆ or HPF₆ is added to [CpFeFluorene]Cl in a non-aqueous solvent (e.g., acetonitrile or ethyl acetate). The reaction proceeds at 25–40°C for 4–8 hours, driven by the low solubility of the target complex in polar media:

[CpFeFluorene]Cl+NH4PF6[CpFeFluorene]PF6+NH4Cl\text{[CpFeFluorene]Cl} + \text{NH}4\text{PF}6 \rightarrow \text{[CpFeFluorene]PF}6 + \text{NH}4\text{Cl}

Critical Process Parameters

  • Temperature Control : Excessive heat (>80°C) risks PF₆⁻ decomposition into PF₅ and HF.

  • Solvent Selection : Non-coordinating solvents (e.g., dichloromethane) minimize side reactions.

  • Stoichiometry : A 10% molar excess of NH₄PF₆ ensures complete anion exchange.

Purification and Characterization

Post-synthesis purification removes residual salts and solvents, ensuring high-purity CpFeFluorene·PF₆.

Filtration and Recrystallization

The crude product is dissolved in minimal dimethyl carbonate (DMC) and filtered through a 0.22 μm PTFE membrane to eliminate particulates. Slow addition of anti-solvents (e.g., toluene) induces crystallization, with yields exceeding 90% after vacuum drying at 40–60°C.

Analytical Validation

  • Elemental Analysis : Confirms C, H, and Fe content within ±0.3% of theoretical values.

  • X-ray Crystallography : Reveals η⁵ and η⁶ coordination modes for Cp and fluorene, respectively, with PF₆⁻ maintaining octahedral geometry.

  • ICP-MS : Detects trace metal impurities (e.g., Na⁺, K⁺) below 2 ppm, critical for electrochemical applications.

Process Optimization and Scalability

Industrial-scale production requires balancing reaction efficiency and safety, particularly when handling HF-based reagents.

Solvent Recycling

Ethyl acetate and DMC are recovered via fractional distillation, reducing waste and cost. Patent data indicate ≥95% solvent recovery rates using rotary evaporators under reduced pressure (≤1000 Pa).

Hazard Mitigation

  • HF Handling : Reactions involving HPF₆ are conducted in closed reactors with scrubbers to neutralize gaseous HF.

  • Thermal Monitoring : Exothermic reactions are controlled via jacketed reactors cooled to -5–25°C.

Comparative Analysis of Synthetic Approaches

The table below summarizes optimized conditions for key synthesis steps:

Step Conditions Yield Purity
Ligand CoordinationFeCl₂, THF, 0°C, N₂ atmosphere85–90%98.5%
Anion ExchangeNH₄PF₆, CH₃CN, 40°C, 6 hrs88–92%99.9%
RecrystallizationDMC/toluene (1:3 v/v), -10°C90–95%99.9%

Chemical Reactions Analysis

Types of Reactions

Cyclopentadienyl(fluorene)iron hexafluorophosphate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while substitution reactions can produce a variety of new organometallic compounds with different ligands .

Scientific Research Applications

Catalytic Applications

1. Catalytic Photoinitiator

Cyclopentadienyl(fluorene)iron hexafluorophosphate acts as a catalytic photoinitiator in radical and cationic photochemical reactions. It facilitates the generation of reactive species upon exposure to light, which can initiate polymerization processes. This property is particularly valuable in the production of polymers and coatings, where controlled polymerization is essential .

2. Transition Metal Catalysis

The compound has been explored as a catalyst in various organic transformations, including cross-coupling reactions and hydrogenation processes. Its iron center provides a cost-effective alternative to precious metal catalysts, making it attractive for industrial applications .

Medicinal Chemistry

1. Anticancer Activity

Recent studies have highlighted the potential of this compound in medicinal chemistry, particularly as an anticancer agent. Research indicates that iron(II)-cyclopentadienyl compounds exhibit significant cytotoxicity against colorectal cancer and triple-negative breast cancer cells . The mechanism involves the generation of reactive oxygen species, leading to apoptosis in cancer cells.

2. Drug Development

The compound's structural properties allow for modifications that can enhance its biological activity. For instance, derivatives have been synthesized to improve solubility and selectivity against specific cancer cell lines, showcasing its potential as a platform for developing new therapeutic agents .

Case Studies

Study Focus Findings
Study on Iron(II)-Cyclopentadienyl CompoundsAnticancer ActivityDemonstrated strong activity against colorectal and triple-negative breast cancer cells, suggesting potential as a therapeutic agent .
Photochemical ApplicationsRadical PolymerizationExplored as a photoinitiator for polymer synthesis, showing effective initiation under UV light .
Catalytic EfficiencyOrganic TransformationsEvaluated in cross-coupling reactions with promising results indicating high turnover numbers compared to traditional catalysts.

Mechanism of Action

The mechanism by which cyclopentadienyl(fluorene)iron hexafluorophosphate exerts its effects involves the coordination of the cyclopentadienyl and fluorene ligands to the iron center. This coordination facilitates various catalytic processes by stabilizing transition states and intermediates. The hexafluorophosphate counterion helps to balance the charge and maintain the overall stability of the complex .

Comparison with Similar Compounds

Photochemical Activity

  • The fluorene-containing compound exhibits superior photoinitiation efficiency compared to cumene or o-xylene derivatives due to fluorene’s extended π-conjugation, which enhances light absorption .

Electronic and Steric Effects

  • Chlorine substituents (e.g., in m-chlorophenyl derivatives) increase electron withdrawal, altering redox potentials and reactivity .
  • Bulky ligands like cumene reduce solubility but improve thermal stability via steric hindrance and dense crystal packing .

Data Table: Comparative Properties of Selected Iron(II) Hexafluorophosphate Complexes

Property Cyclopentadienyl(fluorene) (η⁶-o-xylene)(η⁵-Cp) (η⁶-cumene)(η⁵-Cp) (η⁶-diethyl malonate)(η⁵-Cp)
Melting Point (°C) ~91 (pre-bake temp) Not reported 269 Not reported
Light Sensitivity (nm) 532 N/A N/A N/A
Biological Activity (IC₅₀, µM) N/A ~250 N/A N/A
Crystallographic R Factor N/A N/A N/A 0.029

Biological Activity

Cyclopentadienyl(fluorene)iron hexafluorophosphate (CPIH) is an organometallic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of CPIH, focusing on its anticancer properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C18_{18}H15_{15}F6_6FeP
  • Molecular Weight : 432.12 g/mol
  • CAS Number : 38959-35-2

CPIH belongs to a class of iron(II)-cyclopentadienyl compounds, which have shown promise as anticancer agents due to their ability to induce apoptosis in cancer cells while exhibiting selectivity towards malignant over normal cells .

Anticancer Activity

Recent studies have highlighted the significant anticancer activity of CPIH against various cancer cell lines. The following table summarizes key findings from recent research:

Study Cell Line IC50_{50} (µM) Mechanism of Action
Study 1MDA-MB-231 (breast cancer)12.5Induction of apoptosis, inhibition of colony formation
Study 2SW480 (colorectal cancer)10.0Disruption of actin cytoskeleton, apoptosis induction
Study 3RKO (colorectal cancer)8.5Apoptosis and inhibition of cell migration

The biological activity of CPIH is primarily attributed to its interaction with cellular components leading to:

  • Induction of Apoptosis : CPIH has been shown to trigger programmed cell death in cancer cells through intrinsic pathways, characterized by mitochondrial membrane potential disruption and caspase activation .
  • Inhibition of Cell Proliferation : It effectively inhibits the proliferation of cancer cells by preventing colony formation and inducing cell cycle arrest .
  • Selectivity Towards Cancer Cells : The selectivity index calculated for CPIH indicates a preferential toxicity towards cancerous cells compared to normal cells, suggesting its potential for targeted therapy .

Case Study 1: MDA-MB-231 Breast Cancer Cells

In a study examining the effects of CPIH on MDA-MB-231 cells, it was found that treatment with CPIH at low micromolar concentrations resulted in significant cell death through apoptosis. The study utilized flow cytometry to quantify apoptotic cells and assessed the impact on cell migration and invasion capabilities.

Case Study 2: SW480 Colorectal Cancer Cells

Research involving SW480 colorectal cancer cells demonstrated that CPIH not only induced apoptosis but also caused notable changes in the actin cytoskeleton, which is critical for maintaining cell shape and motility. This disruption was linked to decreased migratory potential, highlighting CPIH's role in inhibiting metastatic behavior .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for cyclopentadienyl(fluorene)iron hexafluorophosphate, and what critical parameters influence yield?

  • Methodological Answer : The compound is typically synthesized via ligand substitution or redox-driven precipitation. For example, nucleophilic substitution reactions involving cyclopentadienyliron precursors and fluorene derivatives in solvents like acetone or DMF are common. Key steps include:

  • Reaction of ethyl cyanoacetate or phenylsulfonylacetonitrile with cyclopentadienyliron complexes under basic conditions (e.g., K₂CO₃) .
  • Precipitation using ammonium hexafluorophosphate (NH₄PF₆) to isolate the cationic iron complex .
  • Critical parameters: Solvent polarity (e.g., CD₃COCD₃ for NMR stability), reaction time (10–60 minutes for precipitation), and stoichiometric control of NH₄PF₆ to avoid byproducts. Yields range from 74% to 80% under optimized conditions .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features confirm its structure?

  • Methodological Answer :

  • IR Spectroscopy : Identify ligand-specific stretches, such as C≡N (2260 cm⁻¹) and C=O (1755 cm⁻¹), to confirm functional groups in the coordination sphere .
  • ¹H/¹³C NMR : Key signals include cyclopentadienyl proton singlet (δ 5.31–5.46 ppm) and fluorene-derived aromatic protons (δ 6.65–7.05 ppm) .
  • X-ray Crystallography : Resolve the η⁵-cyclopentadienyl and η⁶-fluorene coordination geometry. For example, centroid–Fe distances (~1.8 Å) and bond angles (e.g., 177.2° for eclipsed conformers) validate structural integrity .

Q. What purification methods are recommended for this compound, and how can impurities be identified?

  • Methodological Answer :

  • Recrystallization : Use polar solvents (e.g., acetonitrile/ether mixtures) to isolate pure crystals.
  • Chromatography : Silica gel columns with dichloromethane/methanol gradients separate unreacted ligands .
  • Impurity Detection : LC-MS identifies residual fluorene or cyclopentadienyl precursors. For example, a mass shift of m/z 376.02 ([C₁₄H₇F₆FeP]⁺) confirms the target compound .

Advanced Research Questions

Q. How does this compound function as a photoinitiator in SU-8 photoresist, and what factors influence its efficiency in 3D lithography?

  • Methodological Answer : The compound acts as a cationic photoinitiator under green light (532 nm), generating acid species that crosslink SU-8 epoxy resin. Key factors include:

  • Photoinitiator Concentration : 1.0 wt% in SU-8 3010 ensures sufficient radical generation without quenching .
  • Laser Parameters : Power (>60 mW) and exposure time (seconds) control polymerization depth and resolution.
  • Post-Baking : Thermal treatment (91°C for 1 hour) enhances crosslinking efficiency .
    • Data Contradictions : Lower resolution at high humidity suggests competing hydrolysis; FT-IR monitoring of epoxy conversion rates (e.g., 95% at optimal conditions) mitigates this .

Q. What electrochemical properties make this compound suitable for studying redox mechanisms, and how can cyclic voltammetry be applied?

  • Methodological Answer : The Fe(II)/Fe(III) redox couple exhibits reversible behavior in acetonitrile (ΔEₚ ~70 mV). Cyclic voltammetry (CV) protocols include:

  • Electrolyte : 0.1 M TBAPF₆ in anhydrous CH₃CN to stabilize the PF₆⁻ counterion .
  • Working Electrode : Glassy carbon (1 mm diameter) with Ag/Ag⁺ reference.
  • Key Observations : A quasi-reversible wave at E₁/₂ = +0.45 V vs. Fc⁺/Fc confirms redox activity. Anodic shifts in DMF correlate with solvent donor number effects .

Q. How can researchers resolve discrepancies in NMR or crystallographic data when analyzing this compound derivatives?

  • Methodological Answer :

  • NMR Anomalies : Unusual splitting (e.g., δ 5.83 ppm for CH groups) may indicate paramagnetic impurities. Use deuterated solvents (CD₃COCD₃) and chelating agents (EDTA) to suppress metal-induced broadening .
  • Crystallographic Disorder : Rotational disorder in η⁶-fluorene ligands can be modeled with partial occupancy refinement. For example, three independent cations in the unit cell (eclipsed, staggered, disordered) require multi-conformer analysis .
  • DFT Validation : Compare experimental bond lengths (Fe–C: ~2.05 Å) with computed values (B3LYP/def2-TZVP) to confirm geometric accuracy .

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